molecular formula C16H20ClN3O B2370687 2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide CAS No. 1607271-96-4

2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide

Cat. No.: B2370687
CAS No.: 1607271-96-4
M. Wt: 305.81
InChI Key: CDKYPEVYNCBFNT-UHFFFAOYSA-N
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Description

2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a cyclopentylmethyl group, and a cyanomethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with cyclopentylmethylamine to form an intermediate, which is then reacted with cyanomethyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials and chemical products, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide include:

  • 2-[[(3-Bromophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide
  • 2-[[(3-Fluorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide
  • 2-[[(3-Methylphenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[[(3-chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c17-14-7-3-6-13(10-14)16(12-4-1-2-5-12)20-11-15(21)19-9-8-18/h3,6-7,10,12,16,20H,1-2,4-5,9,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKYPEVYNCBFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)Cl)NCC(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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